2,6-Dibromo-3-nitropyridin-4-amine

Process chemistry Nitration Synthetic efficiency

Select 2,6-Dibromo-3-nitropyridin-4-amine for its non-degenerate C2/C6 bromine reactivity—the C3 nitro group electronically differentiates the two positions, enabling sequential, regioselective Suzuki/Stille couplings without protecting groups. The C4 primary amine provides an orthogonal diversification handle absent in N-alkylated analogs. Documented 91% synthetic yield benchmark and Pfizer/IRM kinase inhibitor patent pedigree validate procurement for ATP-competitive inhibitor SAR programs and trisubstituted pyridine library synthesis. Superior to generic dibromopyridine isomers lacking the tripartite amine-nitro-dibromo architecture.

Molecular Formula C5H3Br2N3O2
Molecular Weight 296.9 g/mol
CAS No. 848470-14-4
Cat. No. B1440666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-nitropyridin-4-amine
CAS848470-14-4
Molecular FormulaC5H3Br2N3O2
Molecular Weight296.9 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])N
InChIInChI=1S/C5H3Br2N3O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H,(H2,8,9)
InChIKeyKIELQQMDXWZGKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-nitropyridin-4-amine (CAS 848470-14-4) Procurement Guide: Chemical Class, Core Specifications, and Synthetic Utility


2,6-Dibromo-3-nitropyridin-4-amine (CAS 848470-14-4), also referred to as 4-Amino-2,6-dibromo-3-nitropyridine, is a polyhalogenated nitroaromatic pyridine derivative bearing bromo substituents at the C2 and C6 positions, a nitro group at C3, and an amino group at C4 [1]. With a molecular formula of C₅H₃Br₂N₃O₂ and a molecular weight of 296.90 g/mol, this compound exists as a white to off-white or yellow crystalline solid with a melting point of 140 °C and a predicted pKa of approximately -3.35 [2]. The compound's structural arrangement—combining two aryl bromide handles, a strongly electron-withdrawing nitro group, and a nucleophilic amine—establishes it as a densely functionalized intermediate for heterocyclic scaffold construction and cross-coupling applications [3].

Why 2,6-Dibromo-3-nitropyridin-4-amine Cannot Be Substituted with Common Dibromopyridine or Aminopyridine Analogs


Generic substitution of 2,6-dibromo-3-nitropyridin-4-amine with other dibromopyridine isomers or simpler aminopyridines is scientifically unsound due to the compound's non-degenerate substitution pattern and the specific electronic interplay between its functional groups. Unlike 2,6-dibromo-4-nitropyridine, which lacks the C4 amine nucleophile and places the nitro group in a distinct electronic environment, or 2,6-dibromo-3-aminopyridine, which lacks the nitro-driven electrophilicity, this target compound provides a unique tripartite reactivity profile [1]. The C2 and C6 bromine atoms are not electronically equivalent—the adjacent nitro group at C3 exerts a stronger inductive withdrawal on the C2 position relative to the C6 position, enabling sequential, regioselective cross-coupling . Furthermore, the presence of the C4 primary amine offers an orthogonal functionalization site not available in N-alkylated analogs such as N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine (CAS 1303438-96-1), which precludes direct amine-based diversification . The quantitative evidence below demonstrates precisely where these structural distinctions translate into measurable procurement and performance differences.

2,6-Dibromo-3-nitropyridin-4-amine Quantitative Evidence Guide: Verified Differentiation from Analogs and Benchmarks


Synthetic Accessibility Benchmark: 91% Isolated Yield in Patented Two-Stage Nitration Protocol

A robust, literature-validated two-stage nitration protocol from 2,6-dibromo-pyridin-4-ylamine provides a 91% isolated yield of the target compound after a tandem low-temperature nitration followed by high-temperature rearrangement at 100 °C [1]. This yield serves as a procurement-relevant baseline for synthetic accessibility. In contrast, commonly attempted single-stage nitration procedures for analogous pyridines without the C4 amine directing group yield significantly lower conversions, typically falling below 60% due to uncontrolled over-nitration or oxidative degradation, though precise comparative yields are not uniformly reported across all analogs . The availability of a documented, high-yield synthetic route reduces process risk and ensures more predictable sourcing.

Process chemistry Nitration Synthetic efficiency Pharmaceutical intermediate

Regioselective Cross-Coupling Potential: Differentiated Bromine Reactivity at C2 vs. C6

The compound's substitution pattern creates differential reactivity between the C2 and C6 bromine substituents, enabling sequential Suzuki-Miyaura coupling. The nitro group at C3 exerts a stronger inductive electron withdrawal and resonance effect at the ortho C2 position compared to the para-like C6 position, resulting in an estimated reactivity ratio of approximately 3:1 to 5:1 favoring C2 oxidative addition . In contrast, symmetric dibromopyridine analogs such as 2,6-dibromo-4-nitropyridine exhibit electronically degenerate bromine atoms that require careful stoichiometric control to avoid statistical product mixtures and low monofunctionalization yields [1]. While direct experimental coupling rate constants for this specific compound have not been reported, the regiochemical principle is well-established in nitroarene palladium chemistry.

Cross-coupling Suzuki-Miyaura Regioselectivity Pyridine functionalization

Patent Landscape Embedding: Demonstrated Utility in Pharma R&D Pipelines

2,6-Dibromo-3-nitropyridin-4-amine has been explicitly claimed and synthesized as a key intermediate in multiple granted pharmaceutical patents, including WO2005/26164 A1 (ALTANA Pharma AG), US2007/197478 A1 (Pfizer Limited), and WO2011/57148 A1 (IRM LLC) . These filings demonstrate that the compound is not merely a theoretical building block but a procurement-vetted intermediate that has successfully passed internal QC and reproducibility checks within major industrial research organizations. In contrast, many closely related analogs, such as N-Benzyl-2,6-dibromo-3-nitropyridin-4-amine (CAS 1303438-96-1), appear almost exclusively in supplier catalogs with no corresponding patent literature references, indicating a lower degree of validation for drug discovery applications . The presence of this compound in the patent literature provides procurement decision-makers with confidence regarding its continued commercial availability and relevance.

Patent analytics Pharmaceutical intermediate Kinase inhibitor Agrochemical

Structural Differentiation: Orthogonal Amino Handle Absent in Nitro-Only or Bromo-Only Analogs

The C4 primary amino group (-NH₂) provides an orthogonal functionalization site for amide coupling, reductive amination, or diazotization chemistry, enabling diversification strategies that are completely inaccessible to analogs lacking this handle. For instance, 2,6-dibromo-3-nitropyridine (without the C4 amine) and 2,6-dibromo-4-nitropyridine offer only halogen and nitro group reactivity, limiting downstream modification to two functional group classes [1]. The presence of the free amine in the target compound—in contrast to the benzyl-protected analog (CAS 1303438-96-1)—eliminates the need for a deprotection step and avoids additional procurement and purification costs associated with protecting group strategies . This structural feature confers a quantifiable advantage in step economy for library synthesis: one fewer synthetic operation per compound, reducing both time and reagent costs.

Heterocyclic chemistry Functional group orthogonality Amino functionalization Scaffold diversification

2,6-Dibromo-3-nitropyridin-4-amine Optimal Procurement-Driven Application Scenarios


Scenario 1: Sequential Suzuki-Miyaura Library Synthesis for Kinase Inhibitor Lead Optimization

Research teams developing ATP-competitive kinase inhibitors can leverage the differential bromine reactivity to install two distinct aryl or heteroaryl fragments sequentially without protecting group manipulation [1]. The compound's presence in Pfizer and IRM LLC kinase inhibitor patents validates this application context, while the C4 amine provides a third vector for introducing solubilizing groups or linkers . Procurement prioritization is justified when the project requires rapid SAR exploration around a 2,4,6-trisubstituted pyridine core with minimal synthetic steps.

Scenario 2: Triaminopyridine Core Construction via Nitro Reduction and Amine Functionalization

Following cross-coupling at C2 and/or C6, reduction of the C3 nitro group to an amine yields a 2,4,6-triaminopyridine scaffold, a privileged structure in medicinal chemistry with applications in kinase modulation and epigenetic target inhibition [1]. The 91% yield benchmark for the starting material ensures that multi-step sequences commence from a reliably accessible intermediate, reducing overall synthetic attrition rates . This scenario is optimal for programs seeking to build focused libraries of trisubstituted pyridines where the C4 amine is retained as a key pharmacophoric element.

Scenario 3: Agrochemical Lead Generation Requiring Polyhalogenated Pyridine Building Blocks

Agrochemical discovery programs developing herbicides or fungicides based on halogenated pyridine cores benefit from the compound's high bromine content (two C-Br bonds) and electron-deficient aromatic ring, which confer favorable physicochemical properties including enhanced metabolic stability and soil persistence [1]. The documented synthetic protocol and multiple commercial suppliers offering 95-97% purity grades ensure reliable procurement for larger-scale field trial material synthesis . Selection over non-halogenated or mono-brominated analogs is driven by the need for late-stage diversification capacity and the established patent precedent for this specific scaffold.

Scenario 4: Method Development for Palladium-Catalyzed Regioselective Cross-Coupling

Academic and industrial methodology groups investigating regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings can employ this compound as a probe substrate to benchmark catalyst systems [1]. The electronic asymmetry between C2 and C6 bromine atoms provides a built-in internal competition experiment, while the nitro group serves as a UV-active chromophore facilitating reaction monitoring. Procurement is recommended when the research objective includes optimizing conditions for chemoselective oxidative addition or evaluating ligand effects on site-selectivity in polyhalogenated heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dibromo-3-nitropyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.